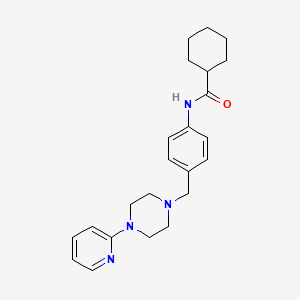
N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide is a novel compound that has attracted attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide has garnered attention in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel drugs. Some key aspects include:
Antiproliferative Activity: Analogous piperazine compounds have demonstrated potent antiproliferative effects against various tumors, including colon, prostate, breast, lung, and leukemia. These findings suggest that our compound could be a promising lead for cancer therapy .
Anticancer Properties: Evaluate its antiproliferative activity against specific cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3) using the MTT assay. Comparisons with standard drugs (e.g., sorafenib) will provide insights into its efficacy .
Corrosion Inhibition
The compound’s unique structure may lend itself to corrosion inhibition. Recent studies have shown that N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide exhibits excellent corrosion inhibition efficiency (74.41%) on mild steel surfaces under acidic conditions. Understanding its chemisorption interactions and thermodynamic parameters is crucial for practical applications .
Synthetic Methodology
Developing convenient synthetic methods for N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide is essential. Notably:
- C–C Bond Cleavage : The compound can be synthesized via C–C bond cleavage, a less explored approach for amide synthesis. Previous methods include Cu-catalyzed dehydrogenative reactions and oxidative amidation. Investigate further to optimize conditions .
Molecular Hybrid Design
Considering its pharmacophoric properties, explore molecular hybrids by combining N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide with other bioactive moieties. Assess their antimicrobial potential and anti-biofilm activity .
Mecanismo De Acción
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, signaling pathways, and cellular functions.
Mode of Action
The compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting the signaling pathways they modulate .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The downstream effects of this inhibition can lead to the suppression of uncontrolled cell growth, which is a characteristic feature of diseases like leukemia .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinases, leading to the suppression of uncontrolled cell growth . This makes the compound a potential therapeutic agent for diseases characterized by such growth, like leukemia .
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness. For instance, the compound shows better corrosion inhibition efficiency (74.41%) under 1N HCl medium
Propiedades
IUPAC Name |
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(20-6-2-1-3-7-20)25-21-11-9-19(10-12-21)18-26-14-16-27(17-15-26)22-8-4-5-13-24-22/h4-5,8-13,20H,1-3,6-7,14-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFJBBKBHRCTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2470091.png)
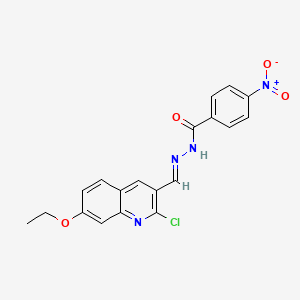
![N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2470094.png)
![1-benzyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470097.png)
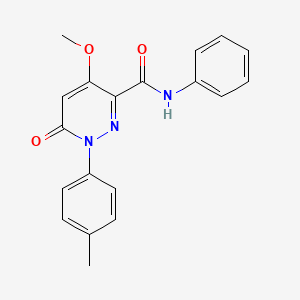

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)
![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)
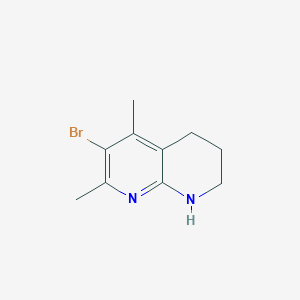
![N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470105.png)
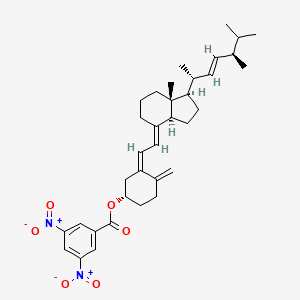
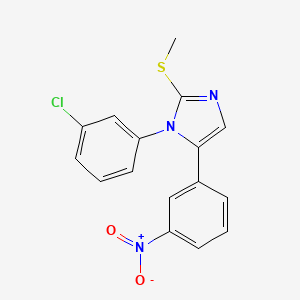
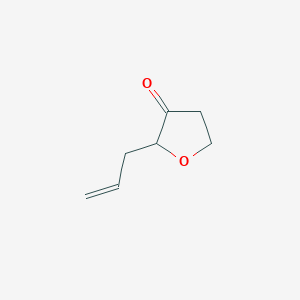
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)